3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine
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Overview
Description
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is an organic compound that features a brominated furan ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine typically involves the bromination of furan followed by the formation of the pyrazole ring. One common method involves the Suzuki coupling reaction, where 5-bromofuran-2-boronic acid is reacted with a pyrazole derivative under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hypervalent iodine and TEMPO can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromofuran-2-YL)-1H-pyrazole: Lacks the amine group, which can affect its reactivity and binding properties.
5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole moiety.
5-Bromo-2-furaldehyde: Features an aldehyde group in place of the pyrazole ring.
Uniqueness
3-(5-Bromofuran-2-YL)-1H-pyrazol-5-amine is unique due to the presence of both the brominated furan ring and the pyrazole moiety. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for various scientific applications.
Properties
CAS No. |
1028843-03-9 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H6BrN3O/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H,(H3,9,10,11) |
InChI Key |
JWLTUNHSNWSTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NN2)N |
Origin of Product |
United States |
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